molecular formula C10H6F2N2O2 B2580328 1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 892297-51-7

1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No. B2580328
CAS RN: 892297-51-7
M. Wt: 224.167
InChI Key: IGFKVWRZKXWJNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, Blatter radicals 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b) were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .


Molecular Structure Analysis

While specific molecular structure analysis for “1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione” is not available, similar compounds such as “(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine” and “(3,4-Difluorophenyl)zinc(1+) bromide” have been studied .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, “3,4-Difluorophenyl isocyanate” is used as a reagent, catalyst, and intermediate in diverse chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as “2-Bromo-1-(3,4-difluorophenyl)ethanone” have been reported. It has a molecular weight of 235.03 and is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Catalysts in Chemical Reactions

The compound is used in the study of Blatter radicals, which are important in catalysis . The difluorophenyl substituents affect the structural, redox, and magnetic properties of these radicals . The compound is prepared through oxidation of amidrazones, and its redox properties are studied using cyclic voltammetry .

Synthesis of Fluorinated Biaryl Derivatives

This compound is used to produce fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides. This is a key process in the synthesis of many pharmaceuticals and agrochemicals.

Synthesis of Flurodiarylmethanols

The compound is also used to synthesize flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst. These compounds have potential applications in various fields, including medicinal chemistry.

Intermediate for Drug Synthesis

The compound is an intermediate for the drug ticagrelor . Ticagrelor is an antiplatelet medication used to prevent blood clotting and is often prescribed for patients with acute coronary syndrome or those undergoing percutaneous coronary intervention .

Study of Magnetic Properties

The compound is used in the study of magnetic properties of materials . The spin density is mainly delocalized on the triazinyl moiety of the heterocycle . This study is important in the field of materials science, particularly in the development of magnetic materials.

Study of Structural Properties

The compound is used in the study of structural properties of materials . The structure of all paramagnets was unambiguously confirmed by single-crystal X-ray diffraction . This study is crucial in the field of crystallography and materials science.

Safety and Hazards

Safety data sheets for similar compounds suggest precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions in the study of similar compounds involve the development of radical-mediated selective processes in organic synthesis and catalysis, photochemistry, and electrochemistry . Additionally, compounds like “(S)-2-chloro-1-(3,4-difluorophenyl)ethanol” are being studied as intermediates for drug synthesis .

properties

IUPAC Name

4-(3,4-difluorophenyl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-13-9(15)10(14)16/h1-5H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFKVWRZKXWJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CNC(=O)C2=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione

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